molecular formula C18H24O4 B1671307 Estetrol CAS No. 15183-37-6

Estetrol

Cat. No. B1671307
CAS RN: 15183-37-6
M. Wt: 304.4 g/mol
InChI Key: AJIPIJNNOJSSQC-NYLIRDPKSA-N
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Description

Estetrol (E4) is a natural estrogen produced exclusively during pregnancy by the fetal liver . It is one of the four natural estrogenic steroid hormones found in humans, along with estrone (E1), estradiol (E2), and estriol (E3) . It is a major estrogen in the body . In contrast to estrone and estradiol, estetrol is a native estrogen of fetal life . It can be used as a medication . Estetrol, in combination with drospirenone, has recently been approved as a new estrogenic component of a combined oral contraceptive (COC) and estetrol alone is in clinical development for the treatment of menopausal symptoms as well as breast and prostate cancer .


Synthesis Analysis

Efforts toward cost-efficient and intensified large-scale synthesis of Estetrol are required to meet a rapidly increasing demand worldwide . A study aimed at the intensified preparation of a key enone intermediate for the preparation of estetrol . This approach relies on a unique methodology, where preliminary computational data guided the framework for experimental design and assess the feasibility under flow conditions .


Molecular Structure Analysis

Estetrol is a 3-hydroxy steroid that is 17beta-estradiol which has been substituted at the 15alpha and 16alpha positions by two additional hydroxy groups . It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, a 16alpha-hydroxy steroid, a 15alpha-hydroxy steroid and a steroid hormone .


Chemical Reactions Analysis

Estetrol’s chemical reactions have been extensively characterized in preclinical models as well as in clinical studies in women of reproductive age and postmenopausal women .


Physical And Chemical Properties Analysis

Estetrol has a molecular formula of C18H24O4 and a molecular weight of 304.4 g/mol . It is soluble in water at 1.38 mg/mL .

Scientific Research Applications

1. Unique Properties in Human Pregnancy

Estetrol (E4) is an estrogenic steroid synthesized exclusively by the fetal liver during human pregnancy. It is unique because it reaches the maternal circulation through the placenta. The function of E4 was largely unknown for many years, but recent research has sparked new interest in its physiological role and therapeutic potential (Holinka, Diczfalusy, & Bennink, 2008).

2. Potential in Attenuating Neonatal Hypoxic–Ischemic Brain Injury

E4 has shown antioxidative activity and may play a significant role in reducing neonatal hypoxic-ischemic encephalopathy. It was found to decrease lactate dehydrogenase activity and enhance cell proliferation in primary hippocampal neuronal cell cultures, suggesting neuroprotective and therapeutic effects in vivo (Tskitishvili et al., 2014).

3. Selective Estrogen Receptor Modulator Properties

E4 acts as a selective estrogen receptor modulator (SERM), showing estrogenic effects in some tissues while being antagonistic in others, like breast tumor tissue. This distinctive profile of ERα activation by E4 characterizes it as a SERM with potential medical applications in areas such as hormone replacement therapy, contraception, osteoporosis, and possibly breast and prostate cancer (Abot et al., 2014).

4. Weak Estrogen Antagonizing Breast Proliferation

E4 has been characterized as a weak estrogen that antagonizes the proliferative effect of estradiol on breast epithelial cells. This suggests a potential application for E4 as an estrogen with reduced impact on breast proliferation, which could be significant in developing safer hormone therapies (Gérard et al., 2014).

5. Use in Contraception

E4's properties as a potent, orally bioavailable natural SERM have suggested its use as an estrogen in combined oral contraceptives. Studies have demonstrated high acceptability, tolerability, and user satisfaction with E4-based contraceptives, with limited effects on serum lipids, liver function, and carbohydrate metabolism (Fruzzetti et al., 2021).

Future Directions

Estetrol has a promising future in hormonal-dependent treatments and growing established markets for oral contraception . It was recently marketed as the estrogenic component of a new combined oral contraceptive (COC) in combination with the progestin drospirenone (DRSP) . It is also currently in late stage clinical development for use as a menopausal hormone therapy (MHT) .

properties

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPIJNNOJSSQC-NYLIRDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Record name estetrol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estetrol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164888
Record name Estetrol
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

491.9±45.0
Record name Estetrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12235
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Estetrol is a synthetic analogue of a naturally occurring estrogen present during pregnancy, demonstrating selectivity for both estrogen receptor-α (ER-α) and ER-β and suppressing ovulation. Estetrol binds with a low to moderate affinity human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha. Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus and the endometrium, and negative estrogenic activity on breast tissue.
Record name Estetrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12235
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Product Name

Estetrol

CAS RN

15183-37-6, 16127-99-4
Record name Estetrol
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Record name Estetrol [USAN]
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Record name Estetrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12235
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Record name Estetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTETROL ANHYDROUS
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Melting Point

233-236
Record name Estetrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12235
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
HJT Coelingh Bennink, CF Holinka, E Diczfalusy - Climacteric, 2008 - Taylor & Francis
In this review paper, the existing information on the human fetal steroid estetrol (E 4 ) has been summarized. In the past, E 4 was considered as a weak estrogen and interest …
Number of citations: 147 www.tandfonline.com
CF Holinka, E Diczfalusy, HJTC Bennink - The Journal of steroid …, 2008 - Elsevier
Estetrol (E 4 ) is an estrogenic steroid molecule synthesized exclusively by the fetal liver during human pregnancy and reaching the maternal circulation through the placenta. Its …
Number of citations: 145 www.sciencedirect.com
F Fruzzetti, T Fidecicchi, MM Montt Guevara… - Journal of Clinical …, 2021 - mdpi.com
Estetrol (E4) is a natural estrogenic steroid that is normally produced by human fetal liver. Recent research has demonstrated that it is a potent, orally bioavailable, natural selective …
Number of citations: 47 www.mdpi.com
M Visser, HJTC Bennink - The Journal of Steroid Biochemistry and …, 2009 - Elsevier
In this paper the potential clinical applications for the human fetal estrogen estetrol (E 4 ) are presented based on recently obtained data in preclinical and clinical studies. In the past E 4 …
Number of citations: 62 www.sciencedirect.com
HJTC Bennink, S Skouby, P Bouchard, CF Holinka - Contraception, 2008 - Elsevier
BACKGROUND: Currently, the synthetic steroid ethinylestradiol (EE) is the preferred estrogen in combined oral contraceptives. The aim of the present study was to evaluate the …
Number of citations: 96 www.sciencedirect.com
DAN TULCHINSKY, FD FRIGOLETTO JR… - The Journal of …, 1975 - academic.oup.com
Estetrol (15α-hydroxyestriol or E 4 ) is considered to be a specific product of fetal liver and has been suggested as a good indicator of fetal well-being. The concentration of …
Number of citations: 111 academic.oup.com
F Coelingh Bennink, CF Holinka, M Visser… - …, 2008 - Taylor & Francis
This Appendix summarizes available data of maternal and fetal estetrol (E4) levels reported in the literature and obtained in a recent clinical study. The literature data were published …
Number of citations: 54 www.tandfonline.com
RHP Hilgers, S Oparil, W Wouters… - Journal of …, 2012 - researchgate.net
This study compared ex vivo relaxing responses to the naturally occurring human hormone estetrol (E4) vs 17b-estradiol (E2) in eight different vascular beds. Arteries were mounted in a …
Number of citations: 39 www.researchgate.net
A Lee, YY Syed - Drugs, 2022 - Springer
… properties of estetrol. Estetrol demonstrated similarities and differences in oestrogen receptor (ER) activity in comparison with estradiol (Table 1). Estetrol and estradiol have similar …
Number of citations: 17 link.springer.com
A Gallez, I Dias Da Silva, V Wuidar, JM Foidart… - Journal of Mammary …, 2021 - Springer
Estrogens have pleiotropic effects on many reproductive and non-reproductive tissues and organs including the mammary gland, uterus, ovaries, vagina, and endothelium. Estrogen …
Number of citations: 23 link.springer.com

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